molecular formula C16H21NO B6278587 rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans CAS No. 2307739-15-5

rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans

Cat. No.: B6278587
CAS No.: 2307739-15-5
M. Wt: 243.3
InChI Key:
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Description

rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans: is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique decahydrocyclohepta[c]pyrrol-4-one core structure, which is further substituted with a benzyl group. The stereochemistry of the compound is defined by the (3aR,8aR) configuration, indicating the specific spatial arrangement of atoms within the molecule. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans typically involves multi-step organic reactions. One common approach is the annulation of the pyrrole ring to an existing cycloheptane structure. This can be achieved through intramolecular cyclization reactions, often initiated by reagents such as p-toluenesulfonic acid or acetic anhydride . The reaction conditions usually involve heating the reactants to promote cyclization and formation of the desired heterocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, the use of catalysts and solvents that facilitate the cyclization process can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans is unique due to its specific decahydrocyclohepta[c]pyrrol-4-one core structure and the (3aR,8aR) stereochemistry. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2307739-15-5

Molecular Formula

C16H21NO

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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